3-Ethyl-4,7-difluoro-1H-indole
CAS No.: 1360936-04-4
Cat. No.: VC3033480
Molecular Formula: C10H9F2N
Molecular Weight: 181.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360936-04-4 |
|---|---|
| Molecular Formula | C10H9F2N |
| Molecular Weight | 181.18 g/mol |
| IUPAC Name | 3-ethyl-4,7-difluoro-1H-indole |
| Standard InChI | InChI=1S/C10H9F2N/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3 |
| Standard InChI Key | JZXMNDRAICOHQX-UHFFFAOYSA-N |
| SMILES | CCC1=CNC2=C(C=CC(=C12)F)F |
| Canonical SMILES | CCC1=CNC2=C(C=CC(=C12)F)F |
Introduction
Structural Characteristics and Physical Properties
Molecular Identity and Structure
3-Ethyl-4,7-difluoro-1H-indole is a fluorinated derivative of indole with an ethyl substituent at the 3-position and fluorine atoms at positions 4 and 7 of the indole ring system. This compound has a molecular formula of C10H9F2N and a molecular weight of 181.19 g/mol. The structure features the characteristic bicyclic indole scaffold consisting of a pyrrole ring fused to a benzene ring, with strategic modifications that alter its chemical behavior compared to unsubstituted indole . The specific chemical identifiers include CAS number 1360936-04-4 and MDL number MFCD22559452, which are essential for database recognition and chemical inventory management .
Physical Properties
The physical properties of 3-ethyl-4,7-difluoro-1H-indole are significantly influenced by the presence of fluorine atoms, which affect electron density distribution and intermolecular interactions. While specific experimental data for this compound is limited in the available literature, some properties can be inferred from similar fluorinated indole derivatives. The compound is expected to have a higher boiling point than unsubstituted indole due to the addition of the ethyl group, potentially in the range of 270-290°C under standard pressure conditions, based on comparison with related compounds like 4,7-difluoro-1H-indole which has a predicted boiling point of 261.0±20.0°C .
Table 1: Physical Properties of 3-Ethyl-4,7-difluoro-1H-indole
Chemical Characteristics
The chemical behavior of 3-ethyl-4,7-difluoro-1H-indole is characterized by the electronic effects of the fluorine substituents, which increase the acidity of the NH group while decreasing the electron density at positions 4 and 7. The ethyl substituent at position 3 contributes electron density to the indole core through an inductive effect. The combination of these electronic influences creates a unique reactivity profile that distinguishes this molecule from both unfluorinated indoles and other fluorinated indole derivatives lacking the ethyl group.
The presence of fluorine atoms significantly affects the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine substitution is known to enhance metabolic stability by preventing oxidative degradation at the substituted positions, which may increase the compound's half-life in biological systems. Additionally, the 3-ethyl group may further modulate the compound's lipophilicity and binding properties, potentially improving its drug-like characteristics.
Synthesis Methodologies
Proposed Synthetic Routes
Based on synthetic strategies for similar compounds, a possible route to 3-ethyl-4,7-difluoro-1H-indole could involve:
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Starting with a 2,5-difluoroaniline derivative
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Converting to the corresponding hydrazone with an appropriate ethyl-containing carbonyl compound
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Performing a Fischer indole cyclization to form the indole scaffold with the ethyl group at position 3
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Purification and isolation of the target compound
Another potential approach might involve:
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Synthesis of 4,7-difluoro-1H-indole as a key intermediate
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Introduction of the ethyl group at position 3 through directed metalation followed by alkylation with an ethyl electrophile
Table 2: Potential Synthetic Approaches for 3-Ethyl-4,7-difluoro-1H-indole
| Synthetic Method | Key Intermediates | Advantages | Challenges |
|---|---|---|---|
| Fischer Indole Synthesis | 2,5-difluorophenylhydrazone | Well-established methodology | Regioselectivity concerns |
| C-H Functionalization | 4,7-difluoro-1H-indole | Direct introduction of ethyl group | Requires careful control of reaction conditions |
| Larock Indole Synthesis | 2,5-difluoroaniline, alkyne | Good regioselectivity | Specialized catalysts required |
Analytical Characterization
Spectroscopic Identification
The structural confirmation of 3-ethyl-4,7-difluoro-1H-indole requires comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information, with distinctive signals for the indole NH proton, aromatic protons, and the ethyl group. The 19F NMR spectrum would be particularly informative, showing characteristic signals for the fluorine atoms at positions 4 and 7, which would appear at different chemical shifts due to their distinct electronic environments.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the NH stretching vibration, aromatic C-H stretching, and C-F bonds. Mass spectrometry would confirm the molecular weight with a molecular ion peak at m/z 181, along with characteristic fragmentation patterns.
Table 3: Expected Spectroscopic Characteristics of 3-Ethyl-4,7-difluoro-1H-indole
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H NMR | NH signal (broad singlet, δ ~10-11 ppm); aromatic H signals (δ ~6.5-7.5 ppm); ethyl CH2 (quartet, δ ~2.7-2.9 ppm); ethyl CH3 (triplet, δ ~1.2-1.4 ppm) |
| 19F NMR | Two distinct signals for C4-F and C7-F (δ approximately -110 to -135 ppm) |
| IR | NH stretch (~3400 cm-1); aromatic C-H stretch (~3050 cm-1); C-F stretch (~1100-1200 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 181; characteristic fragmentation patterns |
Biological Activities and Applications
Applications in Medicinal Chemistry
In medicinal chemistry, fluorinated indole derivatives similar to 3-ethyl-4,7-difluoro-1H-indole have been investigated as building blocks for drug discovery programs targeting various diseases. Related structures have shown promise in developing:
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Central nervous system (CNS) agents targeting serotonin receptors
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Anti-cancer compounds inhibiting specific kinases
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Anti-inflammatory agents modulating inflammatory pathways
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Antimicrobial compounds with activity against various pathogens
The compound may serve as a valuable intermediate in synthetic routes to more complex bioactive molecules, where the fluorine substituents and ethyl group provide specific electronic and steric properties beneficial for biological activity.
Research Tool Applications
Beyond potential therapeutic applications, 3-ethyl-4,7-difluoro-1H-indole may serve as a useful research tool in chemical biology and pharmaceutical sciences. The distinct spectroscopic properties conferred by the fluorine atoms make it valuable for mechanistic studies and structure-activity relationship (SAR) analyses. Additionally, the compound could be used as a model system for investigating the effects of fluorination on indole chemistry and biochemistry.
Structure-Activity Relationships
Electronic Effects of Fluorination
The fluorine atoms at positions 4 and 7 of the indole ring significantly modify the electronic distribution within the molecule. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects, which can alter the reactivity of various positions in the indole scaffold. This electronic perturbation can have profound effects on the compound's interaction with biological targets, potentially enhancing binding affinity through altered hydrogen bonding capabilities and dipole moments.
Impact of 3-Ethyl Substitution
The ethyl group at position 3 introduces a moderate electron-donating effect through hyperconjugation, partially counterbalancing the electron-withdrawing effects of the fluorine atoms. This creates a unique electronic distribution that distinguishes 3-ethyl-4,7-difluoro-1H-indole from related compounds such as unsubstituted 4,7-difluoro-1H-indole . The ethyl group also increases the lipophilicity of the molecule, potentially improving membrane permeability while maintaining a favorable size profile for biological applications.
Table 4: Comparative Analysis of 3-Ethyl-4,7-difluoro-1H-indole with Related Compounds
Computational Studies and Predictive Models
Molecular Modeling Insights
| Property | Predicted Value | Significance |
|---|---|---|
| logP | ~3.0-3.5 | Moderate lipophilicity, favorable for membrane permeation |
| Topological Polar Surface Area | ~15-20 Ų | Low, favorable for blood-brain barrier penetration |
| H-bond Acceptors | 1 (N) | Minimal, reducing potential for poor absorption |
| H-bond Donors | 1 (NH) | Minimal, reducing potential for poor absorption |
| Metabolic Stability | Enhanced | Due to fluorination blocking oxidative metabolism |
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